molecular formula C9H9NO4S2 B2499375 2,4-Dimethanesulfonylbenzonitrile CAS No. 1951441-77-2

2,4-Dimethanesulfonylbenzonitrile

Cat. No.: B2499375
CAS No.: 1951441-77-2
M. Wt: 259.29
InChI Key: KGNUKUKFQQWIAQ-UHFFFAOYSA-N
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Description

2,4-Dimethanesulfonylbenzonitrile is a white to off-white crystalline solid primarily used in organic synthesis. It serves as an important intermediate and reagent in various chemical reactions . The compound’s structure consists of a benzonitrile core substituted with two methanesulfonyl groups at the 2 and 4 positions, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethanesulfonylbenzonitrile involves the reaction of benzoyl chloride with 2,4-dichlorobenzonitrile under basic conditions . The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and 2,4-dichlorobenzonitrile.

    Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethanesulfonylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Dimethanesulfonylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethanesulfonylbenzonitrile exerts its effects depends on the specific application. In organic synthesis, the methanesulfonyl groups act as electron-withdrawing groups, stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: A precursor in the synthesis of 2,4-Dimethanesulfonylbenzonitrile.

    Benzonitrile: A simpler compound with a similar core structure but lacking the methanesulfonyl groups.

    2,4-Dimethoxybenzonitrile: Another substituted benzonitrile with different functional groups.

Uniqueness

This compound is unique due to the presence of two methanesulfonyl groups, which significantly influence its reactivity and applications. These groups enhance the compound’s stability and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,4-bis(methylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNUKUKFQQWIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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